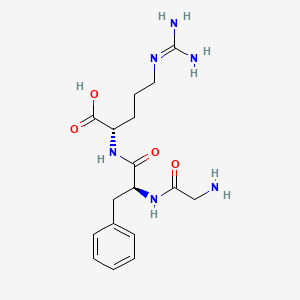
Gly-Phe-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-phenylalanyl-L-arginine, commonly referred to as Gly-Phe-Arg, is a tripeptide composed of glycine, phenylalanine, and arginine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Phe-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: The carboxyl group of glycine is attached to the resin.
Deprotection: The protecting group on the amino group of glycine is removed.
Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of glycine.
Deprotection: The protecting group on the amino group of phenylalanine is removed.
Coupling: The carboxyl group of arginine is activated and coupled to the free amino group of phenylalanine.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, enzymatic synthesis methods may be employed, where specific enzymes catalyze the formation of peptide bonds between the amino acids under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Gly-Phe-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Alkylated derivatives of the peptide
Scientific Research Applications
Gly-Phe-Arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The biological effects of Gly-Phe-Arg are mediated through its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The presence of arginine in the sequence enhances the peptide’s stability and affinity for the receptors .
Comparison with Similar Compounds
Similar Compounds
Gly-Phe-Gly: A tripeptide with glycine instead of arginine, showing different biological activities.
Phe-Phe: A dipeptide known for its self-assembly properties in nanomedicine.
Arg-Gly-Asp: A tripeptide involved in cell adhesion and signaling
Uniqueness
Gly-Phe-Arg is unique due to its specific sequence, which imparts distinct biological activities and stability. The presence of arginine enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C17H26N6O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13-/m0/s1 |
InChI Key |
FXLVSYVJDPCIHH-STQMWFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















